![molecular formula C23H48ClNO B14225709 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-62-6](/img/structure/B14225709.png)
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound’s structure includes a long hydrophobic dodecyl chain and a hydrophilic ammonium group, making it effective in reducing surface tension in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethyl-1-dodecanamine with a suitable alkylating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity reagents and controlled reaction conditions to minimize impurities. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, bromide, or iodide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylamine and cyclooctanol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium bromide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of dodecylamine derivatives.
Oxidation: Formation of dodecanamide or dodecanoic acid.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic surfaces, while the hydrophilic ammonium group interacts with water molecules. This dual interaction reduces surface tension and enhances the solubility of hydrophobic substances in aqueous solutions. The molecular targets include cell membranes and lipid bilayers, where the compound can disrupt membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: Similar structure but lacks the cyclooctyloxy group.
Dodecyltrimethylammonium chloride: Similar quaternary ammonium structure but with different alkyl groups.
Cetyltrimethylammonium chloride: Longer alkyl chain (hexadecyl) compared to dodecyl.
Uniqueness
1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride is unique due to the presence of the cyclooctyloxy group, which imparts distinct physicochemical properties. This group enhances the compound’s ability to form stable micelles and vesicles, making it particularly useful in drug delivery and other applications requiring stable colloidal systems.
Propiedades
Número CAS |
828933-62-6 |
|---|---|
Fórmula molecular |
C23H48ClNO |
Peso molecular |
390.1 g/mol |
Nombre IUPAC |
cyclooctyloxymethyl-dodecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C23H48NO.ClH/c1-4-5-6-7-8-9-10-11-15-18-21-24(2,3)22-25-23-19-16-13-12-14-17-20-23;/h23H,4-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
AXUNGMVXAFDVFT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)COC1CCCCCCC1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


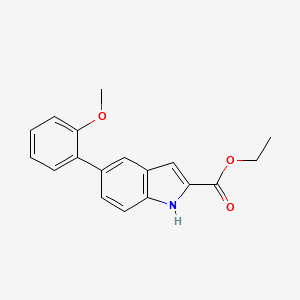

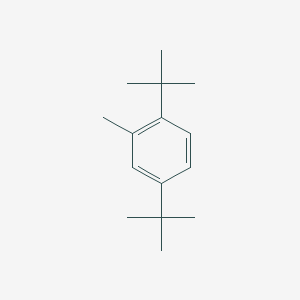
![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
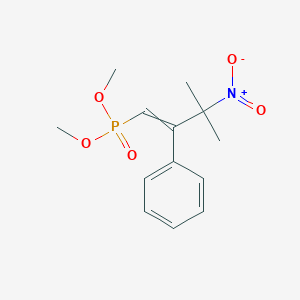
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
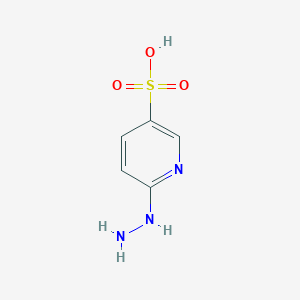
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
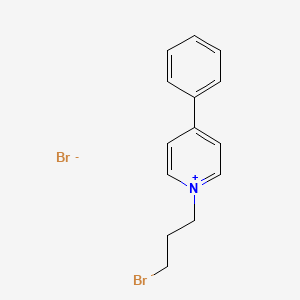
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
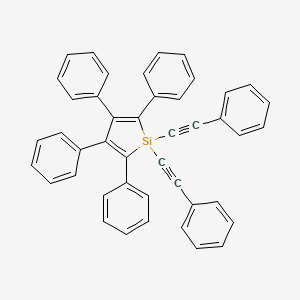
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
